

Spectroscopic Profiling of Substituted Phenoxypropanoic Acid Esters: A Comparative Technical Guide

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Compound of Interest

Compound Name:	<i>Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate</i>
CAS No.:	42806-90-6
Cat. No.:	B1329987

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Executive Summary & Application Scope

Substituted phenoxypropanoic acid esters represent a critical scaffold in agrochemistry (e.g., for herbicides like Fenoxaprop-ethyl) and pharmaceutical intermediates (e.g., PPAR agonists). Their efficacy often hinges on the precise electronic environment of the phenoxy ring and the steric configuration at the chiral center (

-carbon).

This guide provides a rigorous spectroscopic comparison of these esters, focusing on Ethyl 2-phenoxypropionate and its substituted derivatives (e.g., 4-chloro, 4-hydroxy). It is designed to enable researchers to rapidly validate synthesis outcomes, assess purity, and differentiate between subtle structural analogs using NMR, IR, and Mass Spectrometry.

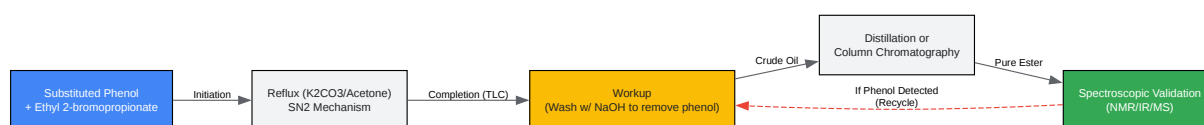
Synthesis & Characterization Workflow

To ensure spectral data correlates with high-purity compounds, the following synthesis and characterization logic is recommended. This workflow emphasizes "in-process" validation.

Experimental Logic

The synthesis typically involves an S

_N2 nucleophilic substitution between a substituted phenol and ethyl 2-bromopropionate. The critical quality attribute (CQA) is the preservation of the ester group and the elimination of unreacted phenol, which can obscure aromatic signals in NMR.



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Figure 1: Integrated synthesis and characterization workflow ensuring removal of phenolic impurities prior to spectral analysis.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural verification. The diagnostic signals are the quartet of the -proton (chiral center) and the coupling pattern of the phenoxy ring.

Mechanistic Insight

- -Proton (H-2): Resonates as a quartet (

4.6–4.8 ppm) due to coupling with the methyl group. Its chemical shift is heavily influenced by the electronegativity of the phenoxy oxygen. Electron-withdrawing groups (EWGs) like Chlorine on the ring will cause a slight downfield shift.

- Ester Ethyl Group: Provides a self-validating internal standard. The integral ratio of the quartet (4.2 ppm) to the triplet (1.2 ppm) must be exactly 2:3.

Comparative

H NMR Data Table (in CDCl

)

Proton Assignment	Multiplicity	Unsubstituted (H) (ppm)	4-Chloro (Cl) (ppm)	4-Hydroxy (OH) (ppm)	Mechanistic Cause of Shift
-CH (H-2)	Quartet (Hz)	4.75	4.71–4.78	4.65	Inductive effect of phenoxy O; EWG (Cl) deshields slightly.
-CH (H-3)	Doublet (Hz)	1.62	1.60	1.59	Proximity to chiral center; typically stable.
Ester -OCH -	Quartet	4.22	4.21	4.20	Distinct from -CH; used for integration calibration.
Ester -CH	Triplet	1.25	1.24	1.25	Far from substitution site; invariant reference.
Aromatic (Ortho)	Doublet/Multiplet	6.88 (d)	6.80 (d)	6.75 (d)	Shielding by electron-donating oxygen lone pairs.
Aromatic (Meta)	Multiplet	7.26 (m)	7.22 (d)	6.68 (d)	Cl (EWG) deshields; OH (EDG) shields significantly.



Protocol Tip: Trace water in CDCl

can shift the OH signal (if present). Always use dry solvents or add D
O to identify exchangeable protons.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the functional group transformation (Phenol OH

Ether C-O-C + Ester C=O).

- Carbonyl (C=O): A sharp, intense band at 1730–1755 cm⁻¹. This confirms the ester status.^[1] If the band appears lower (1710 cm⁻¹) and broad, it indicates hydrolysis to the free acid.
- Ether (C-O-C): Asymmetric stretching bands appear in the 1180–1250 cm⁻¹ region.
- Substituent Effects:
 - 4-Chloro:^{[2][3][4]} Appearance of C-Cl stretch at ~1090 cm⁻¹ and 820 cm⁻¹ (para-substitution pattern).
 - 4-Hydroxy:^{[3][5][6]} Broad O-H stretch at 3300–3500 cm⁻¹.

Mass Spectrometry (MS)

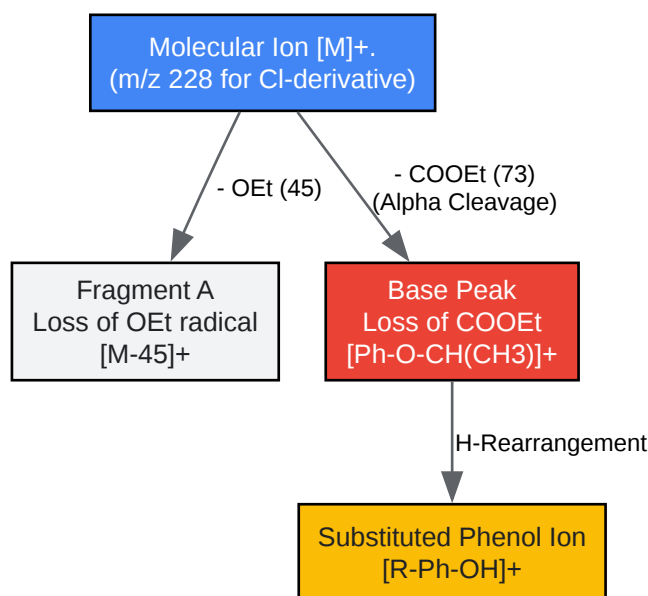
Electron Ionization (EI) at 70 eV typically yields a molecular ion [M]

and characteristic fragmentations.

Fragmentation Pathway

The fragmentation is driven by the stability of the phenoxy radical and the expulsion of the ester chain.

- -Cleavage: Loss of the alkoxycarbonyl group (COOEt) to form a phenoxyethyl cation.
 - McLafferty Rearrangement: Less common in simple ethyl esters but possible if alkyl chains are longer.
 - Base Peak: Often the substituted phenol cation or the [M-73] fragment (loss of COOEt).
- fragment (loss of COOEt).



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Figure 2: Primary fragmentation pathway for Ethyl 2-(4-chlorophenoxy)propionate under Electron Ionization (EI).

Validated Experimental Protocols

Protocol A: High-Resolution ¹H NMR Characterization

Objective: Confirm structure and assess isomeric purity.

- Sample Prep: Dissolve 10 mg of the ester in 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).
- Acquisition: Run 16 scans with a relaxation delay (d1) of at least 2.0 seconds to ensure quantitative integration of aromatic protons.
- Processing: Phase correct manually. Baseline correct. Calibrate TMS to 0.00 ppm.
- Validation Check:
 - Verify the integral of the methyl doublet (1.6 ppm) is exactly 3.0 relative to the -proton (1.0).
 - Failure Mode: If the -proton integrates < 1.0 relative to aromatics, check for unreacted phenol (overlapping aromatic signals).

Protocol B: GC-MS Purity Profiling

Objective: Detect homologous impurities (e.g., methyl ester vs ethyl ester).

- Column: DB-5ms or equivalent (30m x 0.25mm).
- Method:
 - Injector: 250°C, Split 20:1.
 - Oven: 60°C (1 min)
20°C/min
280°C (5 min).

- Source: 230°C, EI mode (70 eV).
- Identification:
 - Look for the [M]

ion.[7]
 - Chlorine Check: For Cl-substituted esters, verify the 3:1 intensity ratio for M and M+2 peaks (isotope pattern of

Cl/

Cl).

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